molecular formula C11H12BrFO3 B14767209 Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

Cat. No.: B14767209
M. Wt: 291.11 g/mol
InChI Key: MIRMHOUVLLVUME-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate typically involves the esterification of 2-bromo-5-ethoxy-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 2-bromo-5-ethoxy-4-fluorobenzyl alcohol.

    Oxidation: Formation of 2-bromo-5-ethoxy-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-5-fluorobenzoate: Lacks the ethoxy group, resulting in different reactivity and applications.

    Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate:

    Methyl 2-bromo-5-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

MIRMHOUVLLVUME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OCC)Br)F

Origin of Product

United States

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